![molecular formula C12H10Cl2N2O2 B6230773 1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1152975-93-3](/img/no-structure.png)
1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
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Description
This compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of the dichlorophenyl group suggests that it may have some biological activity, as dichlorophenyl groups are common in many pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring and the 2,4-dichlorophenyl group. The electron-withdrawing chlorines on the phenyl ring could influence the electronic properties of the entire molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the dichlorophenyl group is likely to make the compound relatively non-polar, while the carboxylic acid could contribute to its acidity .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 1-(2,4-dichlorophenyl)-3-oxobutane-1,4-dioic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 1-(2,4-dichlorophenyl)-3-hydrazinobutane-1,4-dioic acid ethyl ester, which is subsequently cyclized with acetic anhydride to form the target compound.", "Starting Materials": [ "2,4-dichlorophenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 1-(2,4-dichlorophenyl)-3-oxobutane-1,4-dioic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-(2,4-dichlorophenyl)-3-hydrazinobutane-1,4-dioic acid ethyl ester.", "Step 3: Cyclization of the intermediate from step 2 with acetic anhydride in the presence of a base such as pyridine to form the target compound, 1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid." ] } | |
CAS RN |
1152975-93-3 |
Product Name |
1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid |
Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.1 |
Purity |
95 |
Origin of Product |
United States |
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